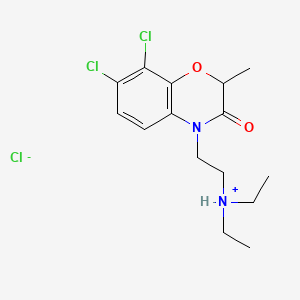

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride

Description

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride is a synthetic derivative of the benzoxazinone heterocyclic core. Benzoxazinones are characterized by a fused benzene and oxazine ring system, with variations in substitution patterns influencing their biological and chemical properties. The target compound features a 4H-1,4-benzoxazin-3-one scaffold modified with:

- 2-diethylaminoethyl group at position 4 (likely contributing to basicity and membrane permeability).

- 2-methyl group (influencing steric effects and metabolic stability).

- A hydrochloride salt (improving solubility for pharmaceutical or agrochemical applications).

Properties

CAS No. |

57462-64-3 |

|---|---|

Molecular Formula |

C15H21Cl3N2O2 |

Molecular Weight |

367.7 g/mol |

IUPAC Name |

2-(7,8-dichloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C15H20Cl2N2O2.ClH/c1-4-18(5-2)8-9-19-12-7-6-11(16)13(17)14(12)21-10(3)15(19)20;/h6-7,10H,4-5,8-9H2,1-3H3;1H |

InChI Key |

YESHDEHJHNPWDU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=C(C(=C(C=C2)Cl)Cl)OC(C1=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Anthranilic Acids with Orthoesters

This is a widely used approach to synthesize 4H-benzo[d]oxazin-4-ones and their dihydro analogs. The general procedure involves reacting aryl-substituted anthranilic acids with orthoesters in the presence of an acid catalyst such as acetic acid.

-

- Anthranilic acid (1 equivalent) is reacted with an orthoester (typically 4.5 equivalents) in neat conditions.

- Acetic acid (about 2.6 equivalents) is used as a catalyst.

- The mixture is heated at around 100 °C for 4 to 48 hours under thermal conditions.

- Alternatively, microwave irradiation can be applied at 100 °C with lower orthoester equivalents (2.0–2.7) for shorter reaction times (0.75–3 hours) without acetic acid.

-

- The reaction can yield either the fully cyclized 4H-benzo[d]oxazin-4-one or the intermediate 1,2-dihydro-4H-benzo[d]oxazin-4-one, depending on the substrate and conditions.

- Electron-donating substituents on the aromatic ring favor the formation of the fully cyclized product, while electron-withdrawing groups tend to yield the dihydro intermediate.

- Longer reaction times (e.g., 48 hours) and thermal conditions favor elimination of ethanol and formation of the final benzoxazinone ring system.

| Substrate (R group) | Method | Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|

| Methyl (Me) | Thermal + AcOH | 48 | 81 | 4H-Benzoxazinone |

| Ethyl (Et) | Microwave | 0.75 | 83 | 4H-Benzoxazinone |

| Propyl (Pr) | Thermal | 4 | Mixed | Benzoxazinone + Dihydro |

| Phenyl (Ph) | Thermal | 48 | 78 | 4H-Benzoxazinone |

Acid Chloride Mediated Cyclization

An older but effective method involves the reaction of anthranilic acid derivatives with acid chlorides:

-

- Treatment of anthranilic acid with two equivalents of benzoyl chloride in pyridine yields 2-aryl-4H-benzo[d]oxazin-4-ones with high yields (>90%).

- Alternatively, substituted anthranilic acids can be converted to 2-amidobenzoic acids by reaction with acid chlorides, followed by cyclization upon heating in acetic anhydride.

-

- High yields and relatively straightforward purification.

- Suitable for various substituted anthranilic acids.

Palladium-Catalyzed Cyclocarbonylation

A more modern approach involves palladium-catalyzed cyclocarbonylation of ortho-iodoanilines with acid chlorides:

Oxidative Cyclization Approaches

Several oxidative methods have been reported to synthesize benzoxazinones from precursors such as 2-alkynylanilines or 2-arylindoles:

-

- Converts 2-alkynylanilines to benzoxazinones under basic conditions and oxygen atmosphere.

-

- Uses oxone in nitromethane at elevated temperature (100 °C) to oxidize 2-arylindoles.

(Diacetoxyiodo)benzene-Assisted Oxidation:

- Water-assisted oxidation of 2-arylindoles to benzoxazinones.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization of anthranilic acids with orthoesters:

-

- Significantly reduced reaction times (minutes to hours vs. days).

- Often comparable or improved yields.

-

- Neat reaction of anthranilic acid and orthoester at 100 °C under microwave irradiation (e.g., 400 W) without acid catalyst.

Specific Considerations for 7,8-Dichloro- and 4-(2-diethylaminoethyl)-Substituted Derivatives

The presence of electron-withdrawing chlorine atoms at positions 7 and 8 and a 2-diethylaminoethyl substituent at position 4, along with a methyl group at position 2, influences the synthetic approach:

-

- Chlorine substituents may favor formation of dihydro intermediates, requiring longer reaction times or stronger conditions to achieve full cyclization.

-

- The diethylaminoethyl group may require protection or careful handling to avoid side reactions during cyclization.

-

- The final compound is often isolated as a hydrochloride salt to improve stability and solubility.

-

- Starting from appropriately substituted anthranilic acid derivatives, the orthoester cyclization method under thermal conditions with acetic acid catalyst is preferred.

- Extended heating (up to 48 hours) may be necessary to drive the reaction to completion.

- Purification typically involves crystallization from organic solvents.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Orthoester Cyclization | Substituted anthranilic acid + orthoester | Thermal (100 °C, 4–48 h) + AcOH or Microwave (100 °C, <3 h) | High yields, scalable, versatile | May yield dihydro intermediates; long reaction times |

| Acid Chloride Cyclization | Anthranilic acid + acid chlorides | Pyridine, reflux or acetic anhydride heating | High yield, well-established | Use of corrosive reagents, handling difficulties |

| Palladium-Catalyzed Cyclocarbonylation | Ortho-iodoanilines + acid chlorides + Pd catalyst | Mild, catalytic | High selectivity, functional group tolerance | Expensive catalysts, sensitive conditions |

| Oxidative Cyclization | 2-Alkynylanilines or 2-arylindoles | Cu/O2, Oxone, or (diacetoxyiodo)benzene | Alternative routes, novel substrates | Harsh conditions, limited scope |

| Microwave-Assisted Cyclization | Anthranilic acid + orthoesters | Microwave irradiation, neat, no acid catalyst | Rapid reactions, good yields | Requires microwave equipment, substrate dependent |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Research has indicated that derivatives of benzoxazinone exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. This inhibition is crucial as excessive NO production is associated with neuroinflammation. A specific compound within this class demonstrated a reduction in NO release by up to 64.28% without adversely affecting cell viability .

2. Antimicrobial Properties

The antimicrobial potential of benzoxazinone derivatives has been extensively studied. A systematic evaluation highlighted that these compounds possess promising antibacterial and antioxidant activities. For example, various synthetic derivatives were found to exhibit enhanced antimicrobial efficacy compared to their natural counterparts .

3. Neuroprotective Effects

Benzoxazinones have been explored for their neuroprotective effects against oxidative stress. The ability of these compounds to reduce reactive oxygen species (ROS) accumulation in microglial cells suggests a protective mechanism against neurodegenerative diseases .

Agrochemical Applications

1. Herbicidal Activity

Benzoxazinones have also been evaluated for their herbicidal properties. Research indicates that certain derivatives can inhibit the growth of model plants such as barnyard grass and rape, suggesting their potential as herbicides. The binding affinities of these compounds to plant hormone receptors like TIR1 have been studied to understand their mechanism of action .

Case Studies

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Subclass Variations

Benzoxazinones are divided into subclasses based on oxazine ring orientation and substitution:

Key Structural Differences:

- Substituents: The target compound’s 7,8-dichloro and diethylaminoethyl groups contrast with natural benzoxazinoids (e.g., DIMBOA’s hydroxy/methoxy groups), which are polar and less lipophilic .

- Core orientation: The 4H-1,4-benzoxazin-3-one scaffold differs from 4H-3,1- or 1,3-benzoxazinones, altering bioactivity (e.g., elastase vs. ACCase inhibition) .

Pharmacological and Agrochemical Profiles

Activity Comparison:

- The target compound’s diethylaminoethyl group resembles the piperazinyl moiety in Brilaroxazine, a dopamine/5-HT modulator .

- 7,8-Dichloro substituents may enhance herbicidal potency, as seen in dichlorophenyl-containing agrochemicals .

Physicochemical Properties

Functional Implications:

- The target’s high lipophilicity may enhance blood-brain barrier penetration vs. DIMBOA’s polar nature, which limits systemic absorption in mammals.

- Hydrochloride salt improves solubility for injectable or foliar applications, unlike non-ionic natural benzoxazinoids.

Biological Activity

4H-1,4-Benzoxazin-3-one derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound, 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride , is particularly noteworthy for its potential applications in pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H21Cl2N2O2

- Molecular Weight : 350.25 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The presence of chlorine atoms and a diethylaminoethyl group contributes to its biological reactivity and solubility properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that benzoxazine derivatives can inhibit tumor cell proliferation. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Properties : Some benzoxazine derivatives have been tested for antimicrobial activity against bacteria and fungi. The presence of chlorine substituents may enhance the efficacy of these compounds against resistant strains .

- Neurological Effects : The diethylaminoethyl moiety suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can modulate dopamine and serotonin receptors, which could be beneficial in treating neurological disorders .

Case Study 1: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of various benzoxazine derivatives, including our compound of interest. The results indicated that the compound inhibited cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Testing

In a study assessing antimicrobial activity, the hydrochloride salt form of the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzoxazinone core is functionalized using a 2-diethylaminoethyl group under anhydrous conditions (e.g., DMF as a solvent) at 60–80°C. Chlorination at positions 7 and 8 is achieved via electrophilic substitution using Cl2 or SO2Cl2. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which analytical techniques are most effective for structural elucidation and characterization?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-<i>d</i>6 resolve the dihydrobenzoxazinone core (δ 4.2–4.5 ppm for CH2 groups) and diethylaminoethyl substituents (δ 2.5–3.0 ppm for N-CH2).

- Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 403.2) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the hydrochloride salt .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The hydrochloride salt enhances water solubility (tested via shake-flask method at pH 1–7). Stability studies (TGA/DSC) show decomposition above 200°C. Hydrolytic stability in buffer solutions (pH 2–12) is monitored via UV-Vis spectroscopy (λmax 270 nm). Storage at −20°C under argon is recommended to prevent oxidation .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating its biological activity and mechanism of action?

- In vitro assays : Competitive binding studies (e.g., radioligand displacement for receptor targets) with IC50 calculations.

- Enzyme inhibition : HDAC or kinase inhibition assays using fluorogenic substrates (e.g., acetylated lysine derivatives).

- Cellular models : Dose-response curves in cancer cell lines (MTT assay) with ROS/apoptosis markers (flow cytometry) .

Q. How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?

- Standardize protocols : Control buffer ionic strength, temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%).

- Validate purity : Re-test batches with LC-MS to rule out impurities (>99% purity required for reproducibility).

- Statistical analysis : Use ANOVA to compare inter-lab variability and confirm significance thresholds (p < 0.05) .

Q. What methodologies assess environmental fate and degradation pathways?

- Photolysis studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS/MS.

- Biodegradation : Use OECD 301B tests with activated sludge; quantify metabolites (e.g., dichloroaniline derivatives).

- Computational modeling : Apply QSAR models to predict bioaccumulation factors (BCF) and ecotoxicity .

Methodological Notes

- Synthetic Optimization : Replace SO2Cl2 with NCS (N-chlorosuccinimide) to reduce byproducts .

- Data Interpretation : Use Gaussian 09 for DFT calculations to correlate NMR shifts with electronic environments .

- Ethical Compliance : Follow OECD guidelines for ecotoxicological assays to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.